molecular formula C21H26ClNO2 B14494860 2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride CAS No. 63917-61-3

2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride

Cat. No.: B14494860
CAS No.: 63917-61-3
M. Wt: 359.9 g/mol
InChI Key: DZQHJJNXQKUMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride is a chemical compound with the molecular formula C20H24ClNO2. It is known for its unique structure, which includes a benzofuranone core substituted with a diethylaminoethyl group, a methyl group, and a phenyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride typically involves several steps. One common method includes the reaction of benzofuranone with diethylamine and formaldehyde under acidic conditions to form the diethylaminoethyl derivative. This intermediate is then further reacted with methyl and phenyl substituents to achieve the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds

Scientific Research Applications

2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The benzofuranone core and phenyl group contribute to its binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar compounds to 2(3H)-Benzofuranone, 3-(2-(diethylamino)ethyl)-5-methyl-3-phenyl-, hydrochloride include:

Properties

CAS No.

63917-61-3

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

diethyl-[2-(5-methyl-2-oxo-3-phenyl-1-benzofuran-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C21H25NO2.ClH/c1-4-22(5-2)14-13-21(17-9-7-6-8-10-17)18-15-16(3)11-12-19(18)24-20(21)23;/h6-12,15H,4-5,13-14H2,1-3H3;1H

InChI Key

DZQHJJNXQKUMDH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCC1(C2=C(C=CC(=C2)C)OC1=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.